molecular formula C18H15BrN2O3 B4102775 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4102775
M. Wt: 387.2 g/mol
InChI Key: PKTWRLVTQILNMX-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functional group modifications to introduce the allyl, bromo, hydroxy, and pyridinyl groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4 (Potassium permanganate)

    Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Brominating agents: NBS, Br2 (Bromine)

    Nucleophiles for substitution: Amines, thiols, alcohols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the indole core allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to the combination of functional groups attached to the indole core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-bromo-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-2-9-21-15-4-3-13(19)10-14(15)18(24,17(21)23)11-16(22)12-5-7-20-8-6-12/h2-8,10,24H,1,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTWRLVTQILNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

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